molecular formula C9H6N2O3 B1313947 3-(3-Nitrophenyl)-3-oxopropanenitrile CAS No. 21667-64-1

3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No. B1313947
Key on ui cas rn: 21667-64-1
M. Wt: 190.16 g/mol
InChI Key: OTZUXMACTFIJAZ-UHFFFAOYSA-N
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Patent
US06316466B1

Procedure details

Benzoylacetonitrile (14.5 g, 10 mmol) was added to cold fuming nitric acid (50 ml) portionwise over 10 min. The reaction mixture was stirred for 15 min., and then poured into ice. The solid was filtered off and recrystallised from ethanol to give 2-(3-nitrobenzoyl)acetonitrile (5.4 g) as a brown solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]#[N:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>>[N+:12]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:1]([CH2:9][C:10]#[N:11])=[O:8])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC#N
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)CC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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